molecular formula C10H7FO3 B13509963 4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13509963
M. Wt: 194.16 g/mol
InChI Key: ACSANIKXSPYNOG-UHFFFAOYSA-N
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Description

4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a fluorinated derivative of indanone, a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the fluorination of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 4-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

4-fluoro-3-oxo-1,2-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C10H7FO3/c11-7-3-1-2-5-6(10(13)14)4-8(12)9(5)7/h1-3,6H,4H2,(H,13,14)

InChI Key

ACSANIKXSPYNOG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C1=O)C(=CC=C2)F)C(=O)O

Origin of Product

United States

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